molecular formula C12H20ClNO2 B2488433 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride CAS No. 2361674-62-4

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride

Cat. No.: B2488433
CAS No.: 2361674-62-4
M. Wt: 245.75
InChI Key: IXJVFHXWUIXRSM-UHFFFAOYSA-N
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Description

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride is a synthetic compound belonging to the adamantane class of compounds. Adamantane derivatives are known for their unique cage-like structure, which imparts remarkable stability and lipophilicity. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantane with haloacetic acid derivatives under basic conditions, followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological membranes and proteins.

    Medicine: Investigated for its potential antiviral and neuroprotective properties.

    Industry: Utilized in the development of advanced materials and drug delivery systems

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects such as antiviral activity or neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative known for its antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride stands out due to its specific structural modifications, which enhance its stability and solubility compared to other adamantane derivatives. These properties make it a valuable compound for various scientific and medical applications .

Properties

IUPAC Name

2-(2-amino-2-adamantyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7;/h7-10H,1-6,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJVFHXWUIXRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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